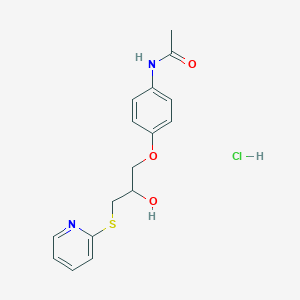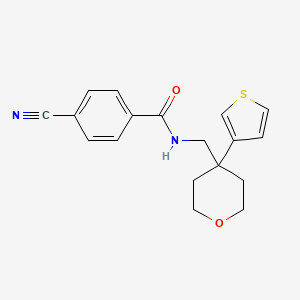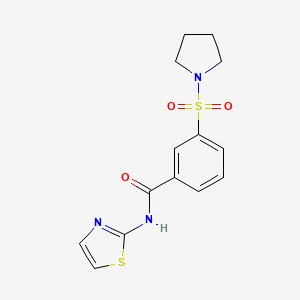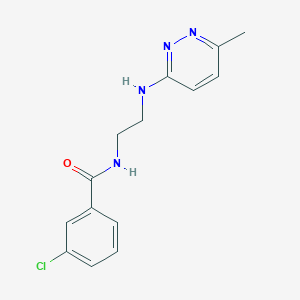
N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including acetylation, amidification, and esterification. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and decarboxylation to afford the desired alkanoates, which were then condensed with 4-aminopyridine to yield the final amides . Similarly, the synthesis of N-methyl-N-phenyl-acetamide derivatives included acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, revealing that the amide unit is almost planar and neither the phenyl nor the pyridyl group is conjugated with the amide unit . These structural analyses are crucial for understanding the conformation and electronic distribution within the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to the formation of various products depending on the reaction conditions and the functional groups present. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones or angular heterocyclic compounds, depending on the type of amine used . These reactions are indicative of the versatile chemistry of acetamide derivatives and their potential for generating diverse molecular scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Properties such as solubility, melting point, and stability can be deduced from the functional groups and overall molecular geometry. For example, the introduction of silyl groups to N-(2-hydroxyphenyl)acetamide led to the synthesis of silylated derivatives with distinct physical and spectroscopic properties . These properties are essential for the application of these compounds in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Radioligand Development for Vasopressin V1B Receptor
Koga et al. (2016) described a novel pyridopyrimidin-4-one derivative, characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, demonstrating high binding affinities and potent antagonistic activity. This compound showed potential for in vitro and in vivo quantification of the V1B receptor, which could provide a clinical biomarker for drug development or monitoring levels of the V1B receptor in diseases (K. Koga et al., 2016).
Potential for Treating Depression and Addiction Disorders
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist with high affinity and selectivity, showing therapeutic potential in treating depression and addiction disorders. This highlights the compound's significance in pharmacological research, aiming to address critical mental health challenges (S. Grimwood et al., 2011).
Synthesis and Evaluation of Antitumor Agents
Farr et al. (1989) synthesized potential antitumor agents aiming to inhibit ribonucleotide diphosphate reductase (RDPR), contributing to cancer treatment research. This work illustrates the role of chemical synthesis in developing new therapeutic options (R. A. Farr et al., 1989).
Investigation of Peripheral Benzodiazepine Receptors
Fookes et al. (2008) synthesized compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), relevant for studying neurodegenerative disorders. The research emphasizes the importance of understanding PBR expression in the context of diseases like Alzheimer's (C. Fookes et al., 2008).
Antioxidant Activity Evaluation
Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. This research contributes to the development of new antioxidant agents, highlighting the continuous search for compounds that can combat oxidative stress (C. Gopi & M. Dhanaraju, 2020).
Dual Functional Agents for Alzheimer's Disease Therapy
Zhang et al. (2020) designed N-phenyl-3-methoxy-4-pyridinone derivatives as dual functional agents for Alzheimer's disease therapy, demonstrating H3 receptor antagonistic activities and potent Aβ1-40/Aβ1-42 aggregation inhibitory activities. This innovative approach aims to address Alzheimer's disease comprehensively, offering insights into the multifaceted therapeutic strategies required for such complex conditions (Min-Kui Zhang et al., 2020).
Propiedades
IUPAC Name |
N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCVSNAVALSKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)